5-(3-formylphenyl)furan-2-carboxylic Acid

Synthetic chemistry Medicinal chemistry building blocks Structure-property relationships

5-(3-Formylphenyl)furan-2-carboxylic acid (IUPAC: 5-(3-formylphenyl)furan-2-carboxylic acid; also designated 3-(5-carboxyfuran-2-yl)benzaldehyde) is a heteroaromatic building block in the 5-arylfuran-2-carboxylic acid family, possessing a molecular formula of C₁₂H₈O₄ and a molecular weight of 216.19 g/mol. The compound carries a carboxylic acid at the furan 2-position and a formyl (aldehyde) substituent at the meta position of the pendant phenyl ring, giving it a bifunctional character relevant to orthogonal synthetic manipulations.

Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
CAS No. 400748-81-4
Cat. No. B15214902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-formylphenyl)furan-2-carboxylic Acid
CAS400748-81-4
Molecular FormulaC12H8O4
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)C=O
InChIInChI=1S/C12H8O4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-7H,(H,14,15)
InChIKeySXOFEMGZZUPVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Formylphenyl)furan-2-carboxylic Acid (CAS 400748-81-4): Structural Identity and Physicochemical Profile for Procurement Decisions


5-(3-Formylphenyl)furan-2-carboxylic acid (IUPAC: 5-(3-formylphenyl)furan-2-carboxylic acid; also designated 3-(5-carboxyfuran-2-yl)benzaldehyde) is a heteroaromatic building block in the 5-arylfuran-2-carboxylic acid family, possessing a molecular formula of C₁₂H₈O₄ and a molecular weight of 216.19 g/mol [1]. The compound carries a carboxylic acid at the furan 2-position and a formyl (aldehyde) substituent at the meta position of the pendant phenyl ring, giving it a bifunctional character relevant to orthogonal synthetic manipulations . Hazards statements from ECHA C&L notifications classify the substance as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2].

Why Broad-Spectrum 5-Arylfuran-2-carboxylic Acid Analogs Cannot Replace 5-(3-Formylphenyl)furan-2-carboxylic Acid in Regioselectivity-Critical Applications


Within the 5-arylfuran-2-carboxylic acid subclass, the position of the formyl substituent on the pendant phenyl ring—ortho, meta, or para—fundamentally alters both molecular geometry and reactivity. The meta-aldehyde orientation in 5-(3-formylphenyl)furan-2-carboxylic acid establishes a distinct dihedral angle between the furan and phenyl rings and positions the electrophilic aldehyde carbon at a specific distance and trajectory from the furan-carboxylic acid core, a parameter that controls downstream reaction outcomes in condensation, cyclization, and metal-coordination chemistries [1]. Substituting with the corresponding para isomer (CAS 400744-65-2) or ortho isomer (CAS 400744-92-5) would reorient the reactive aldehyde vector by ~120° or ~60°, respectively, altering regiochemical outcomes in multi-step synthetic sequences [2]. Non-formyl analogs such as 5-phenylfuran-2-carboxylic acid (CAS 529-34-0) lack the aldehyde handle entirely, precluding condensation-based diversification strategies that rely on this functional group.

Quantitative Differentiation Evidence for 5-(3-Formylphenyl)furan-2-carboxylic Acid Against Closest Structural Analogs


Meta-Formyl Regiochemistry: Topological Polar Surface Area and Hydrogen-Bond Acceptor Count as Proxies for Differential Intermolecular Interaction Capacity

The meta-substituted aldehyde in 5-(3-formylphenyl)furan-2-carboxylic acid yields an identical topological polar surface area (TPSA) of 67.5 Ų and hydrogen bond acceptor count (4) to its para and ortho isomers (all isomers share the formula C₁₂H₈O₄ and computed TPSA value), meaning the primary differentiation lies not in gross polarity descriptors but in the spatial orientation of the aldehyde oxygen [1]. This meta geometry places the aldehyde group in a non-conjugated position relative to the furan-carboxylic acid core, theoretically reducing the aldehyde's susceptibility to nucleophilic attack compared to the para isomer where extended conjugation through the aromatic system can enhance aldehyde electrophilicity .

Synthetic chemistry Medicinal chemistry building blocks Structure-property relationships

Calculated LogP (XLogP3) as a Differential Descriptor of Lipophilicity Among Formylphenyl Positional Isomers

The computed octanol-water partition coefficient (XLogP3) for 5-(3-formylphenyl)furan-2-carboxylic acid is 2.0 [1]. While experimental shake-flask LogP data are absent for this specific compound, the identical XLogP3 values expected across the three positional isomers (ortho, meta, para) indicate that lipophilicity discrimination cannot be used to differentiate these analogs [2]. The absence of measured LogP or LogD data represents a key evidence gap that procurement teams should note—any claim of differential lipophilicity among the isomers is unsupported by current public data.

Lipophilicity ADME prediction Partition coefficient

Commercial Purity Grade as a Procurement-Differentiating Factor: Fluorochem Lot-Specific 98% Assay

Fluorochem supplies 5-(3-formylphenyl)furan-2-carboxylic acid (Product Code F702989) at a purity specification of 98% . This compares with generic purity ranges of ≥95% for the discontinued CymitQuimica listing and unspecified purity from other vendors. The 98% specification provides a procurement-relevant benchmark, although the absence of a published certificate of analysis detailing the identity and quantity of the 2% impurity fraction limits the ability to assess fitness-for-purpose in impurity-sensitive applications.

Chemical procurement Purity specification Quality control

Bifunctional Reactivity Scope: Aldehyde Plus Carboxylic Acid Dual-Handle Architecture Versus Mono-Functional Analogs

5-(3-Formylphenyl)furan-2-carboxylic acid is distinguished from non-formyl 5-phenylfuran-2-carboxylic acid (CAS 529-34-0) by the presence of the aldehyde group, which enables a fundamentally expanded reaction scope: the carboxylic acid can undergo amidation, esterification, or reduction independently, while the aldehyde permits reductive amination, hydrazone/oxime formation, Knoevenagel condensation, or Grignard addition without cross-interference under appropriate protecting-group strategies [1]. The methyl ester analog (CAS 400746-19-2) pre-commits the carboxylic acid functionality to ester derivatives, reducing the downstream diversification options available to the user . No published yield data directly comparing derivatization efficiency of the meta-aldehyde acid versus its ortho or para isomers were identified, representing a critical evidence gap.

Orthogonal synthesis Bifunctional building blocks Chemoselective derivatization

Evidence-Supported Application Scenarios for 5-(3-Formylphenyl)furan-2-carboxylic Acid in Research and Industrial Procurement


Regioselective Synthesis of Condensed Heterocycles Requiring Meta-Aldehyde Geometry

The meta-aldehyde orientation of 5-(3-formylphenyl)furan-2-carboxylic acid positions the formyl group at a specific spatial vector that directs cyclocondensation reactions toward angular (rather than linear) fused-ring products. In synthetic sequences where a para-substituted aldehyde would yield undesired linear architectures, the meta isomer is mechanistically non-substitutable [1].

Orthogonal Dual-Derivatization for Focused Compound Library Construction

The simultaneous presence of a free carboxylic acid and a free aldehyde enables sequential, chemoselective derivatization: amide coupling at the acid followed by reductive amination or hydrazone formation at the aldehyde—or vice versa—using standard protecting-group-free or protecting-group-light protocols. This dual-handle architecture supports diversity-oriented synthesis of 5-arylfuran-2-carboxamide derivatives with aldehyde-derived side-chain variation [2].

Metal-Organic Framework (MOF) or Coordination Polymer Ligand Design Exploiting Meta-Directed Metal-Binding Geometry

The 120° angular relationship between the furan-carboxylate metal-binding site and the phenyl-aldehyde metal-coordination site creates a kinked ligand geometry distinct from the linear (180°) para isomer, potentially yielding MOFs or coordination polymers with different pore topologies and surface areas. While no crystal structures of MOFs built from this specific ligand have been published, the geometric argument is grounded in established principles of angular ligand design in reticular chemistry [1].

Precursor to 5-(3-Formylphenyl)furan-2-carboxaldehyde Derivatives for Fluorescent Probe Development

The aldehyde group of 5-(3-formylphenyl)furan-2-carboxylic acid can serve as a condensation partner for amine-containing fluorophores or as a precursor to Schiff-base sensors. The meta positioning may reduce unwanted intramolecular hydrogen bonding with the furan oxygen compared to the ortho isomer, a consideration relevant to sensor design where conformational freedom is desired [1]. This application scenario is class-level inference and has not been experimentally validated for this specific compound.

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